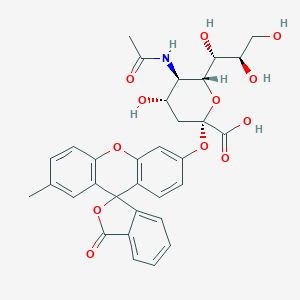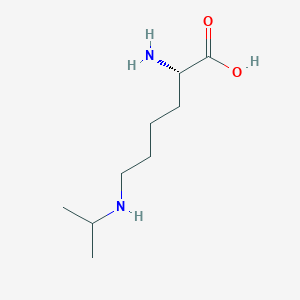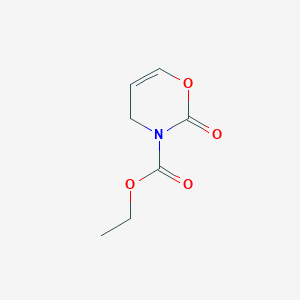![molecular formula C11H11NO3 B153912 (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile CAS No. 137378-91-7](/img/structure/B153912.png)
(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. The compound belongs to the spiroketone family and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific cellular targets, such as enzymes or receptors.
Effets Biochimiques Et Physiologiques
Studies have shown that (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile can modulate various biochemical and physiological processes in the body. For example, the compound has been found to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators. Additionally, (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile in lab experiments is its relatively simple synthesis method. Additionally, the compound has been found to exhibit a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, one of the limitations of using (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies could focus on elucidating the exact mechanism of action of (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile and identifying its cellular targets. Finally, future research could explore the synthesis of analogs of (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile with improved biological activity and reduced toxicity.
In conclusion, (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile is a chemical compound that has shown promising results in various scientific studies. Its potential applications in the field of medicinal chemistry make it a valuable tool for researchers. Further studies are needed to fully understand the compound's mechanism of action and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with cyanoacetic acid in the presence of piperidine as a catalyst. The resulting product is then treated with acetic anhydride to form the final compound.
Applications De Recherche Scientifique
(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.
Propriétés
Numéro CAS |
137378-91-7 |
|---|---|
Nom du produit |
(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile |
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
(2S,3R)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile |
InChI |
InChI=1S/C11H11NO3/c1-2-14-10-9(7-12)11(15-10)5-3-8(13)4-6-11/h3-6,9-10H,2H2,1H3/t9-,10-/m0/s1 |
Clé InChI |
RYOSBOCZVZQZJY-UWVGGRQHSA-N |
SMILES isomérique |
CCO[C@@H]1[C@@H](C2(O1)C=CC(=O)C=C2)C#N |
SMILES |
CCOC1C(C2(O1)C=CC(=O)C=C2)C#N |
SMILES canonique |
CCOC1C(C2(O1)C=CC(=O)C=C2)C#N |
Synonymes |
1-Oxaspiro[3.5]nona-5,8-diene-3-carbonitrile,2-ethoxy-7-oxo-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)




![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)